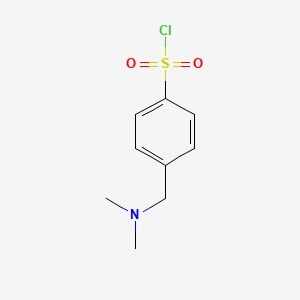
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride
概要
説明
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
- p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
- Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
- Equation:
C9H11N+HSO3Cl→C9H12ClNO2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学的研究の応用
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.
類似化合物との比較
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.
p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.
p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.
特性
分子式 |
C9H12ClNO2S |
|---|---|
分子量 |
233.72 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3 |
InChIキー |
FKELBQFILCLPSM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














